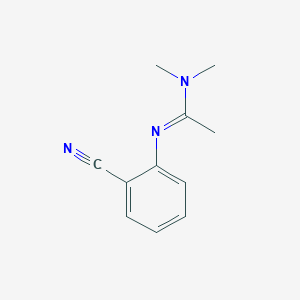

(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide

Description

(E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide (CAS 102669-53-4, molecular formula C₁₁H₁₃N₃) is a formamidine derivative characterized by a cyanophenyl group at the 2-position and dimethylamino substituents. It serves as a critical intermediate in synthesizing heterocyclic compounds, particularly quinazolines and their derivatives, which are pivotal in medicinal chemistry and agrochemical research . Industrial-scale production of this compound achieves >99% purity under Good Manufacturing Practices (GMP) . Its synthesis typically involves microwave-assisted reactions or reflux conditions with reagents like 1,1-dimethoxy-N,N-dimethylmethanamine and substituted 2-aminobenzonitriles, yielding up to 86% under optimized protocols .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(14(2)3)13-11-7-5-4-6-10(11)8-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVKZWBSLDLRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1C#N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-cyanophenyl)-N,N-dimethylethenimidamide typically involves the reaction of 2-cyanobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is heated to reflux for a specified duration, followed by cooling and acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-cyanophenyl)-N,N-dimethylethenimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-cyanophenyl)-N,N-dimethylethenimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, facilitating the formation of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and cyclization reactions, which are essential for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Organic Dyes

(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide has been utilized in the synthesis of organic dyes through methods such as the Knoevenagel condensation. These dyes are increasingly popular for use in organic sensors and probes due to their photophysical properties.

Pharmaceutical Research

Potential Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to other biologically active compounds indicates potential interactions with specific biological targets, such as enzymes or receptors involved in cancer progression. Further investigation is necessary to elucidate these interactions and their implications for drug design .

ADMET Properties

The compound's pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical for evaluating its suitability as a pharmaceutical agent. Studies have indicated favorable ADMET profiles for structurally similar compounds, suggesting that this compound may also possess desirable drug-like characteristics .

Biological Studies

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to this compound has shown promising results. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial activity worth exploring .

Interaction Studies

Studies focusing on the binding affinity of this compound with specific biological targets are ongoing. Understanding these interactions is crucial for its potential application in drug development and therapeutic interventions .

Mechanism of Action

The mechanism of action of (E)-N’-(2-cyanophenyl)-N,N-dimethylethenimidamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ethenimidamide moiety can undergo tautomerization, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs share the N-(2-cyanophenyl) backbone but differ in functional groups and substituents, influencing reactivity and applications. Key examples include:

Key Observations :

- The dimethylamino group in the target compound enhances nucleophilicity, enabling efficient cyclization to quinazolines, whereas chloro substituents (e.g., in 3-chloro-N-phenyl-phthalimide) favor polymerization .

- Thiourea derivatives (e.g., N3-Aryl-N1-(2-phenylquinazolin-4-yl)thioureas) exhibit broader bioactivity but require additional synthetic steps compared to the target compound .

Functional and Application-Based Comparison

Applications of these compounds span pharmaceuticals, agrochemicals, and materials science:

Critical Insights :

Biological Activity

(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide is a chemical compound that has garnered attention for its potential biological activity, particularly in modulating inflammatory responses and other physiological processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N'-(2-cyanophenyl)-N,N-dimethylethenimidamide

- Molecular Formula : C10H12N4

- CAS Number : 194423-17-1

- Physical Form : White to yellow powder or crystals

- Purity : 97% .

The compound operates primarily as a modulator of tumor necrosis factor-alpha (TNF-α) activity. TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. The ability of this compound to modulate TNF-α signaling pathways suggests its potential therapeutic applications in treating inflammatory and autoimmune conditions.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on TNF-α activity. In a study utilizing HEK-293-derived reporter cell lines, the compound demonstrated an IC50 value of less than 20 nM, indicating high potency in neutralizing TNF-α activity .

Therapeutic Applications

The modulation of TNF-α by this compound suggests potential applications in treating:

- Autoimmune Disorders : Conditions such as rheumatoid arthritis and Crohn's disease.

- Neurological Disorders : Potential benefits in neurodegenerative diseases.

- Cardiovascular Disorders : Implications for managing heart disease related to inflammation.

- Cancer Therapy : As an adjunct treatment for certain oncological disorders .

Case Studies

Q & A

Q. What are the optimal synthetic pathways for (E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide?

The synthesis of this compound can be achieved via a multi-step route involving:

- Step 1 : Preparation of a benzamide intermediate (e.g., N1-(2-cyanophenyl)benzamide) through condensation of 2-cyanophenylamine with a benzoyl chloride derivative.

- Step 2 : Conversion to the imidoyl chloride intermediate using phosphorus pentachloride (PCl₅) as a chlorinating agent.

- Step 3 : Reaction with potassium thiocyanate (KSCN) to introduce the thioamide group, followed by dimethylamine substitution to yield the final product .

Key considerations : Reaction temperature (e.g., 0–5°C for imidoyl chloride formation) and stoichiometric control to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound?

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., heating rates of 10°C/min under inert gas).

- Solubility studies : Test in polar (e.g., DMSO, ethanol) and non-polar solvents to optimize reaction media.

- pH-dependent stability : Monitor hydrolysis rates in acidic/basic buffers (e.g., pH 2–12) using HPLC to track degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence the compound’s electrochemical properties?

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring lower the reduction potential of the cyano group due to increased conjugation, as observed in cyclic voltammetry studies of analogous thioureas .

- Methodology : Compare cyclic voltammograms of derivatives synthesized via aroylisothiocyanate intermediates. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to correlate experimental redox potentials with frontier molecular orbital energies .

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

- DFT modeling : Calculate reaction pathways for nucleophilic attacks (e.g., at the cyano or thioamide groups) using software like Gaussian or ORCA.

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions and transition-state stabilization .

- Docking studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like HSQC and HMBC) to resolve ambiguous peak assignments.

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles.

- Iterative refinement : Re-examine synthetic conditions (e.g., purity of starting materials) if experimental spectra deviate from computational predictions .

Data Contradiction and Reproducibility

Q. What methodologies address inconsistencies in synthetic yields across studies?

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading).

- In situ monitoring : Employ techniques like ReactIR to track reaction progress and intermediate formation.

- Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and reaction setups (e.g., Schlenk lines for air-sensitive steps) .

Q. How can researchers validate the compound’s biological activity in the absence of commercial standards?

- Negative controls : Include structurally similar but inactive analogs (e.g., N-alkyl variants) to confirm target specificity.

- Dose-response assays : Perform IC₅₀/EC₅₀ determinations across multiple cell lines or enzymatic systems.

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.